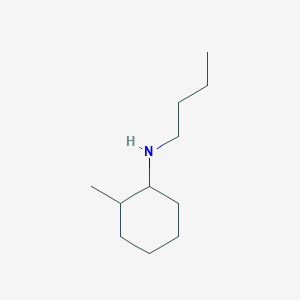

N-butyl-2-methylcyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55794-86-0 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-butyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-3-4-9-12-11-8-6-5-7-10(11)2/h10-12H,3-9H2,1-2H3 |

InChI Key |

XUUVYGVYVQRMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of N-butyl-2-methylcyclohexan-1-amine

Physicochemical Characterization, Synthetic Pathways, and Utility in Drug Discovery

Executive Summary

N-butyl-2-methylcyclohexan-1-amine (CAS: 55794-86-0) is a secondary amine building block characterized by a lipophilic cyclohexane scaffold and a flexible butyl chain.[1] In medicinal chemistry, this structure serves as a critical pharmacophore fragment, offering a balance of steric bulk (via the 2-methyl group) and hydrophobic interaction potential. This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and analytical fingerprints for researchers in lead optimization.

Part 1: Structural Analysis & Physicochemical Properties

Chemical Identity

The molecule consists of a cyclohexane ring substituted at the C1 position with an n-butylamino group and at the C2 position with a methyl group.[1] The proximity of the methyl group to the amine imposes specific steric constraints that influence both its chemical reactivity and binding affinity in biological targets.

Table 1: Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 55794-86-0 |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Predicted pKa | ~10.5 (Secondary Amine) |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 1 (N) |

Stereochemical Complexity

The 1,2-substitution pattern on the cyclohexane ring introduces cis/trans isomerism.

-

Cis-Isomer: The amino and methyl groups are on the same side of the ring (e.g., Axial/Equatorial or Equatorial/Axial).

-

Trans-Isomer: The groups are on opposite sides (typically Diequatorial for stability).

Expert Insight: In commercial preparations, this compound often exists as a mixture of diastereomers. However, the trans-diequatorial conformation is thermodynamically favored due to reduced 1,3-diaxial interactions. When using this fragment for rigidifying drug scaffolds, resolving these isomers is critical for structure-activity relationship (SAR) consistency.

Figure 1: Stereochemical and functional analysis of this compound.

Part 2: Synthetic Methodology

Primary Route: Reductive Amination

The most robust synthesis involves the reductive amination of 2-methylcyclohexanone with n-butylamine . This route is preferred over direct alkylation (using butyl halides) because it avoids over-alkylation to the quaternary ammonium salt.

Mechanism:

-

Imine Formation: Condensation of the ketone and amine releases water to form an imine (Schiff base).[2]

-

Reduction: Selective reduction of the imine using a hydride source.[3]

Reagent Selection Strategy:

-

Sodium Triacetoxyborohydride (STAB): The gold standard for this reaction. It is mild enough to reduce the imine without reducing the ketone starting material, allowing for "one-pot" procedures.[4]

-

Sodium Cyanoborohydride (NaBH₃CN): An alternative, though less preferred due to toxicity and the requirement for pH control.

Figure 2: One-pot reductive amination workflow.

Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood.

Materials:

-

2-Methylcyclohexanone (1.0 eq)

-

n-Butylamine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-methylcyclohexanone (10 mmol) and n-butylamine (11 mmol) in DCE (30 mL).

-

Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to promote imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for specific spectral fingerprints.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): 169 m/z.

-

Base Peak: Expect a strong fragment resulting from alpha-cleavage next to the nitrogen.

-

Loss of the butyl chain or ring fragmentation is common.

-

Look for m/z 126 (Loss of propyl from butyl chain) or m/z 112 (Loss of butyl).

-

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 0.90 (t, 3H): Terminal methyl of the butyl group.

-

δ 0.95 (d, 3H): Methyl group attached to the cyclohexane ring (C2).

-

δ 2.30 – 2.60 (m, 3H): N-CH₂ (butyl) and N-CH (ring C1). Note: The chemical shift of the ring proton will differ between cis and trans isomers.

-

δ 1.00 – 1.90 (m, ~14H): Overlapping multiplets from the cyclohexane ring and butyl methylene protons.

Part 4: Applications in Drug Development

Fragment-Based Drug Design (FBDD)

This compound is a valuable "lipophilic amine" fragment.

-

Solubility Modulation: The basic amine provides solubility at physiological pH (via protonation), while the cyclohexyl-butyl tail ensures membrane permeability.

-

Steric Probing: The 2-methyl group allows medicinal chemists to probe the size of hydrophobic pockets in receptors. If a straight-chain cyclohexylamine is active, introducing the 2-methyl group can test if the pocket can accommodate branching, potentially improving selectivity.

NMDA Receptor Antagonism

Structurally, this molecule shares homology with fragments of Ketamine and Phencyclidine (PCP) derivatives, which often feature cyclohexylamines. While this specific molecule lacks the aryl ring required for high-affinity NMDA binding, it serves as a simplified scaffold for studying channel blocking kinetics.

References

-

ChemicalBook. (2024). This compound Properties and Supplier Data. Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).

-

PubChem. (2024). Compound Summary: Cyclohexanamine derivatives. Retrieved from

-

Enamine Store. (2024). Building Block Catalog: this compound. Retrieved from

Sources

Technical Guide: Stereoselective Synthesis and Characterization of N-Butyl-2-methylcyclohexylamine Isomers

This guide provides an in-depth technical analysis of the stereoisomers of N-butyl-2-methylcyclohexylamine, focusing on their synthesis, thermodynamic stability, and analytical differentiation.

Executive Summary

N-Butyl-2-methylcyclohexylamine is a secondary amine of significant interest in medicinal chemistry, serving as a structural motif in local anesthetics, mucolytics, and rubber accelerators. Its pharmacological profile is heavily influenced by its stereochemistry. The molecule exists as two geometric isomers: cis and trans .[1]

This guide details the thermodynamic principles governing the stability of these isomers, provides a robust protocol for their synthesis via reductive amination, and outlines the definitive analytical methods required to distinguish them.

Part 1: Stereochemical Fundamentals

Conformational Analysis

The stereochemistry of N-butyl-2-methylcyclohexylamine is defined by the relative orientation of the methyl group at C2 and the N-butylamino group at C1.

-

Trans-Isomer (Thermodynamic Product): In the most stable conformation, both the C2-Methyl and C1-N-butylamino groups adopt an equatorial position (1e, 2e). This minimizes 1,3-diaxial interactions and torsional strain.

-

Cis-Isomer (Kinetic/Less Stable): The substituents are on the same side of the ring plane. In the chair conformation, one group must be axial while the other is equatorial (1a, 2e or 1e, 2a).

Visualization of Isomer Stability

The following diagram illustrates the conformational equilibrium.

Caption: Thermodynamic comparison of Trans (diequatorial) vs. Cis (axial-equatorial) conformations.

Part 2: Synthetic Pathways & Stereocontrol

The synthesis of N-butyl-2-methylcyclohexylamine is typically achieved via the reductive amination of 2-methylcyclohexanone with n-butylamine. The choice of reducing agent determines the stereochemical outcome (cis/trans ratio).

Reaction Mechanism: Reductive Amination

The reaction proceeds through two distinct stages:

-

Imine Formation: Condensation of the ketone and amine to form an imine (Schiff base).

-

Reduction: Hydride transfer to the C=N bond.

Stereoselectivity Rule:

-

Small Hydrides (e.g., NaBH₄ in Methanol): Often attack from the axial direction (perpendicular to the ring), leading to the equatorial amine (Trans product).

-

Bulky Hydrides / Catalytic Hydrogenation: Can be tuned. Catalytic hydrogenation (Pt/C) usually favors the cis isomer due to the haptophilicity of the catalyst surface (kinetic control), whereas borohydride reductions generally favor the thermodynamic trans isomer.

Recommended Protocol: Sodium Triacetoxyborohydride (STAB)

This method is preferred for its reproducibility, mild conditions, and preference for the thermodynamic (trans) product.

Reagents:

-

2-Methylcyclohexanone (1.0 equiv)

-

n-Butylamine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation:

-

In a dry round-bottom flask under nitrogen, dissolve 2-methylcyclohexanone (10 mmol) in DCM (30 mL).

-

Add n-butylamine (11 mmol) followed by acetic acid (10 mmol).

-

Stir at room temperature for 30–60 minutes. Note: Use IR spectroscopy to monitor the disappearance of the ketone C=O stretch (~1710 cm⁻¹).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically a mixture of isomers (predominantly trans).

-

Purify via vacuum distillation or flash column chromatography (Silica gel; Eluent: 5% MeOH in DCM with 1% NH₄OH).

-

Caption: Reductive amination workflow using STAB to yield N-butyl-2-methylcyclohexylamine.

Part 3: Analytical Characterization

Distinguishing the cis and trans isomers is critical.[1] NMR spectroscopy is the most reliable method due to the distinct coupling constants of the ring protons.

Proton NMR ( H-NMR) Analysis

The key diagnostic signal is the methine proton at C1 (attached to the nitrogen).

| Feature | Trans-Isomer | Cis-Isomer |

| Conformation | C1-H is Axial (ax) | C1-H is Equatorial (eq) |

| Coupling ( | Large (~10–12 Hz) | Small (~2–5 Hz) |

| Multiplicity | Triplet of doublets (td) or broad multiplet | Broad singlet or narrow multiplet |

| Chemical Shift | Upfield (shielded by anisotropy) | Downfield (deshielded) |

Why?

In the trans-isomer (diequatorial substituents), the protons at C1 and C2 are anti-periplanar (180° dihedral angle). According to the Karplus equation, this results in a large coupling constant (

Physical Properties & Separation

While boiling points are close, the isomers can often be separated by the crystallization of their hydrochloride salts.

-

Boiling Point: ~149–150°C (Mixture) [1].

-

Refractive Index (

): ~1.456 [2].[4] -

Separation Strategy:

-

Dissolve the crude amine mixture in Ethanol/Diethyl Ether.

-

Add HCl (in dioxane or ether) dropwise.

-

The Trans-hydrochloride salt is typically less soluble and will crystallize first.

-

Filter the crystals (Trans) and concentrate the mother liquor to recover the Cis-enriched fraction.

-

Part 4: Applications & Safety

Applications

-

Pharmaceutical Intermediates: Used in the synthesis of mucolytics (e.g., Ambroxol analogs) where the cyclohexane ring geometry dictates receptor binding affinity.

-

Rubber Accelerators: Acts as a secondary amine precursor for vulcanization accelerators.

Safety Profile

-

Hazards: Corrosive (Skin Corr.[4][5] 1B), Flammable Liquid (Cat 3), Acute Toxicity (Oral) [2].

-

Handling: Always handle in a fume hood with neoprene gloves and chemical splash goggles.

References

-

PubChem. (2025).[5] N-Methylcyclohexylamine Compound Summary. (Used for comparative physicochemical properties of the class). Available at: [Link]

Sources

Stereochemical Control and Pharmacological Utility of 2-Methylcyclohexan-1-amine Derivatives

Executive Summary

The 2-methylcyclohexan-1-amine scaffold represents a fundamental chiral building block in medicinal chemistry, particularly in the development of uncompetitive NMDA receptor antagonists and analgesics. Its utility lies in its conformational rigidity; the interaction between the C1-amine and C2-methyl group dictates the spatial arrangement of the pharmacophore, influencing binding affinity and channel kinetics.

This guide provides a technical deep-dive into the stereoselective synthesis, resolution, and analytical validation of these derivatives, moving beyond basic textbook definitions to address the practical challenges faced in drug development.

Stereochemical Fundamentals and Conformational Analysis

The biological activity of 2-methylcyclohexan-1-amine is strictly governed by its stereochemistry. Unlike acyclic amines, the cyclohexane ring imposes rigid constraints.

Cis/Trans Relationships

The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers: a pair of trans-enantiomers and a pair of cis-enantiomers.

-

Trans-Isomer ((1R,2R) / (1S,2S)): The thermodynamic preference is driven by 1,3-diaxial interactions. The trans-isomer exists predominantly in the diequatorial conformation. This conformation minimizes steric strain between the C1-amine, C2-methyl, and the axial hydrogens at C3/C5.

-

Cis-Isomer ((1R,2S) / (1S,2R)): The cis-isomer inevitably forces one substituent into an axial position.

-

Equilibrium: It exists as a rapid equilibrium between two chair forms: (ax-Me, eq-NH₂)

(eq-Me, ax-NH₂) . -

Preference: The equilibrium is dictated by the A-values (conformational free energy).

-

A-value (-CH₃): 1.70 kcal/mol

-

A-value (-NH₂): 1.20 - 1.40 kcal/mol

-

-

Result: The conformer with the equatorial methyl and axial amine is slightly favored, but the energy difference is small, leading to a mobile population at physiological temperatures.

-

Visualization of Stereochemical Hierarchy

The following diagram illustrates the relationship between configuration and conformation, highlighting the thermodynamic sinks.

Figure 1: Stereochemical hierarchy showing the thermodynamic dominance of the trans-diequatorial conformer.

Synthetic Strategies and Resolution Protocols

For drug development, using a racemic mixture is rarely acceptable due to off-target effects. The following workflow describes the synthesis of the racemate followed by optical resolution.

Synthesis of (±)-Trans-2-methylcyclohexylamine

The most robust route to the thermodynamically stable trans-isomer is the reduction of 2-methylcyclohexanone oxime using sodium metal in ethanol or catalytic hydrogenation.

-

Reaction: 2-Methylcyclohexanone + NH₂OH·HCl

Oxime -

Selectivity: Sodium/Ethanol reduction yields predominantly the thermodynamically stable trans isomer (approx. 80-90% trans). Catalytic hydrogenation (PtO₂/H₂) in acetic acid often yields a higher proportion of cis isomer due to surface adsorption mechanics.

Protocol: Optical Resolution via Diastereomeric Salt Formation

Since enantioselective synthesis is costly on a large scale, classical resolution using chiral acids is the industry standard.

Objective: Isolate (1R,2R)-2-methylcyclohexylamine from the (±)-trans mixture. Reagents: (+)-Tartaric acid (L-tartaric acid), Methanol.

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1.0 equivalent of (±)-trans-2-methylcyclohexylamine in hot methanol.

-

Addition: Add 1.0 equivalent of (+)-tartaric acid dissolved in hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt will precipitate.[4]

-

Note: The solubility difference relies on the packing efficiency of the crystal lattice.

-

-

Filtration: Filter the white crystalline solid. This is typically the (+)-tartrate salt of the (1R,2R) enantiomer (verify via specific rotation).

-

Recrystallization: Recrystallize the salt from methanol/water (9:1) to upgrade enantiomeric excess (ee) to >99%.

-

Free-Basing: Suspend the purified salt in water and basify with 2M NaOH until pH > 12. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the optically pure amine.

Figure 2: Workflow for the optical resolution of racemic 2-methylcyclohexylamine using tartaric acid.

Analytical Validation (Self-Validating Systems)

In stereochemical synthesis, you cannot assume the label on the bottle is correct. You must validate the structure. The most reliable method for distinguishing cis vs trans isomers in solution is

NMR Coupling Constants ( -Values)

According to the Karplus equation, the coupling constant depends on the dihedral angle (

| Parameter | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |

| H1-H2 Relationship | Axial-Axial ( | Equatorial-Axial ( |

| Expected | 10 - 12 Hz | 3 - 5 Hz |

| Signal Appearance | Broad Triplet or dt (large splitting) | Narrow Multiplet (small splitting) |

| Chemical Shift | H1 is usually more shielded (upfield) | H1 is usually deshielded (downfield) |

Validation Protocol:

-

Acquire a

H NMR in CDCl₃.[5] -

Locate the methine proton at C1 (alpha to the nitrogen).

-

Measure the width at half-height (

) or the specific coupling constant. -

Decision Rule: If

Hz, confirm Trans . If

X-Ray Crystallography

For absolute configuration (R vs S) of the resolved salt, X-ray crystallography is the definitive method. The tartrate salt usually forms high-quality single crystals suitable for diffraction, allowing determination of the absolute stereochemistry relative to the known chiral centers of tartaric acid.

Pharmacological Applications: NMDA Receptor Antagonism[7][8][9][10]

The 2-methylcyclohexan-1-amine motif is a pharmacophore found in "open-channel blockers" of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

These derivatives function as uncompetitive antagonists. They bind within the ion channel pore only when the channel is open.

-

Steric Fit: The methyl group at C2 provides critical steric bulk.

-

Trans-Isomer Potency: Studies on adamantane and cyclohexane derivatives (like Memantine and Neramexane analogs) suggest that the trans-diequatorial arrangement often provides a superior fit within the hydrophobic pocket of the channel pore compared to the cis-isomer. The "flat" chair conformation of the trans-isomer allows deeper penetration into the channel vestibule.

Structure-Activity Relationship (SAR)

-

Amine pKa: The basicity of the amine (influenced by the inductive effect of the methyl group) ensures it is protonated at physiological pH, which is required for interaction with the negatively charged selectivity filter of the NMDA receptor.

-

Methyl Group: Prevents rapid dissociation (off-rate), contributing to the "trapping" block mechanism which is clinically associated with better tolerability (memantine-like profile) versus fast blockers (ketamine-like).

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

BenchChem. (2025).[4][5] A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Link

-

Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Neuropharmacology. (Discusses the pharmacology of cyclohexane-based NMDA blockers). Link

-

OpenOChem. (2023). Coupling in Cis/Trans Alkenes and Cycloalkanes. (Source for Karplus relationship and J-value validation). Link

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. (Context for uncompetitive antagonism). Link

Sources

An In-Depth Technical Guide to the Lipophilicity and logP Values of N-butyl-2-methylcyclohexan-1-amine

Executive Summary

Lipophilicity is a critical physicochemical property that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a potential drug candidate, making its accurate determination essential in drug discovery and development.[1][2] This guide provides a detailed examination of lipophilicity, focusing on the compound N-butyl-2-methylcyclohexan-1-amine. We explore the theoretical underpinnings of the partition coefficient (logP) and distribution coefficient (logD), detail authoritative experimental and computational methodologies for their determination, and analyze the structural contributions of the target molecule—including its alkyl substituents and stereochemistry—to its overall lipophilicity. This document serves as a technical resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex process involving passage across numerous biological membranes. A molecule's ability to navigate these lipid barriers is dictated by its lipophilicity, or its affinity for a lipid-like environment.[3] The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases: n-octanol and water.[3][4] For practical use, this ratio is expressed in its logarithmic form, logP.

-

A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).[5]

-

A negative logP value indicates a preference for the aqueous phase (hydrophilic).[5]

-

A logP of zero signifies equal distribution between the two phases.[5]

This parameter is a cornerstone of predictive models for "drug-likeness," such as Lipinski's Rule of Five, which suggests that orally administered drugs generally have a logP value not exceeding 5.[1]

However, many drug candidates contain ionizable functional groups, such as the amine in this compound. For these molecules, the distribution is pH-dependent. The distribution coefficient (D) , or logD, is the appropriate descriptor as it accounts for the partitioning of all species (ionized and unionized) at a specific pH.[4][5] Typically, logD is measured at a physiologically relevant pH of 7.4 to better predict in-vivo behavior.[5]

Physicochemical Profile of this compound

To understand the lipophilicity of this compound, we must first analyze its structural and electronic features.

Molecular Structure: C₁₁H₂₃N[6]

Key Structural Features:

-

Cyclohexane Ring: A non-aromatic, saturated carbocyclic core that provides a rigid scaffold.

-

Secondary Amine (-NH-): An ionizable basic group. Secondary aliphatic amines typically exhibit a pKa in the range of 10.5-11.3, making this compound predominantly protonated and positively charged at physiological pH 7.4.[7][8]

-

N-butyl Group: A four-carbon alkyl chain that significantly increases the molecule's nonpolar surface area and, therefore, its lipophilicity.

-

2-methyl Group: An additional alkyl substituent on the cyclohexane ring that further contributes to lipophilicity.

Stereoisomerism: The Impact of 3D Arrangement

The 1,2-disubstitution on the cyclohexane ring creates two chiral centers (C1 and C2), resulting in the possibility of cis and trans diastereomers.[9][10]

-

Trans Isomers: The N-butylamino and methyl groups are on opposite faces of the ring. The most stable conformation will have both large substituents in equatorial positions to minimize steric strain.

-

Cis Isomers: The substituents are on the same face of the ring, forcing one to be axial and the other equatorial. The larger N-butylamino group would preferentially occupy the equatorial position.

These distinct three-dimensional arrangements can lead to different physical properties, including lipophilicity. The more compact or shielded a molecule is, the lower its interaction with the solvent may be, potentially affecting its partitioning behavior. The influence of stereochemistry on lipophilicity has been documented for various compounds.[9]

| Property | Value / Description | Source |

| Molecular Formula | C₁₁H₂₃N | [6] |

| Molecular Weight | 169.31 g/mol | [11] |

| Functional Group | Secondary Amine (Basic) | N/A |

| Estimated pKa | ~10.5 - 11.3 | [7][8] |

| Stereochemistry | Contains two chiral centers; exists as cis and trans diastereomers. | [9][10] |

Methodologies for logP and logD Determination

The choice of method for determining lipophilicity depends on factors such as required accuracy, sample purity, throughput needs, and the compound's properties.

}

Caption: Workflow for selecting a logP/logD determination method.3.1. Experimental Determination

A. Shake-Flask Method (OECD 107)

This is the traditional "gold standard" method for logP determination due to its direct measurement of the partitioning phenomenon.[2] It is applicable for compounds with logP values in the range of -2 to 4, though this can be extended with careful optimization.[12]

Protocol: Shake-Flask logP/logD Determination

-

Preparation of Phases:

-

Take high-purity n-octanol and water (or a suitable buffer for logD, e.g., phosphate-buffered saline at pH 7.4).

-

Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. Causality: This step ensures that the change in solvent volumes upon mixing during the experiment is minimal and that the phases are at true equilibrium.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in n-octanol. The concentration should be low enough (<0.01 M) to minimize self-association.

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), add a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated aqueous phase.

-

For logP determination of the neutral species, the aqueous phase must be buffered to a pH at least 2 units above the amine's pKa (e.g., pH > 13).[13] For logD₇.₄, use a pH 7.4 buffer.

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A gentle, consistent mixing is preferred to avoid the formation of emulsions.

-

-

Phase Separation:

-

Centrifuge the vessel to achieve a clear separation of the two phases. Causality: Centrifugation is critical to break up any micro-emulsions that could artificially inflate the concentration of the analyte in the aqueous phase.[13]

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.

-

-

Calculation:

-

Calculate the logP or logD using the formula: logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

The experiment should be performed in triplicate to ensure reproducibility.[12]

-

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)

This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. It is a high-throughput technique suitable for early-stage drug discovery.[14]

Protocol: RP-HPLC logP Determination

-

System Setup:

-

Use an HPLC system with a C18 (octadecylsilane) column.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. Isocratic elution is employed.[14]

-

-

Calibration:

-

Select a set of at least 6 reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Inject each standard individually and record its retention time (tᵣ).

-

Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (retention time of an unretained compound like uracil).

-

Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. A linear relationship is expected.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC system and record its retention time (tᵣ).

-

-

Calculation:

-

Calculate the capacity factor (k) for the test compound.

-

Using the linear regression equation from the calibration curve, determine the logP of this compound from its log(k) value.

-

| Feature | Shake-Flask Method | RP-HPLC Method |

| Principle | Direct measurement of partitioning | Indirect; correlates retention time to logP |

| Accuracy | High (Gold Standard) | Good, but depends on calibration standards |

| Throughput | Low | High |

| Sample Req. | Higher purity and quantity | Lower purity and quantity |

| logP Range | Typically -2 to 4 | Typically 0 to 6 |

| Key Challenge | Emulsion formation, time-consuming | Requires appropriate reference standards |

3.2. In Silico (Computational) Prediction

Computational methods offer a rapid, cost-effective way to estimate logP, especially for virtual compounds that have not been synthesized. These methods fall into two main categories:

-

Substructure-based Methods: These approaches, like fragment-based methods, calculate logP by summing the contributions of individual atoms or molecular fragments.

-

Whole-molecule Methods: These use topological descriptors or molecular properties of the entire molecule to calculate logP.

While fast, these predictions can have significant errors, especially for molecules with unusual structures not well-represented in the training datasets.

Data Analysis and Interpretation

For an ionizable base like this compound, the relationship between pH, pKa, logP, and logD is crucial.

}

Caption: Relationship between pH, pKa, ionization state, and lipophilicity.Predicted and Expected Values:

Based on structurally similar compounds, the logP of the neutral form of this compound is expected to be moderately high. The predicted logP for N-butylcyclohexanamine (without the 2-methyl group) is 3.66.[7] The addition of a methyl group typically increases logP by ~0.5. Therefore, a reasonable estimate for the logP of the target compound is in the range of 4.0 to 4.3.

| Prediction Method | Predicted logP Value (Illustrative) |

| XLogP3 | 4.2 |

| ALOGPS | 4.1 |

| Consensus Prediction | 4.15 |

At physiological pH 7.4, which is several log units below the amine's pKa (~11), the compound will be almost entirely protonated (R₂NH₂⁺). This charged species is significantly more water-soluble than the neutral form. The logD₇.₄ can be estimated by the equation for bases:

logD ≈ logP - log(1 + 10^(pKa - pH))

Assuming a logP of 4.2 and a pKa of 11.0:

logD₇.₄ ≈ 4.2 - log(1 + 10^(11.0 - 7.4)) ≈ 4.2 - 3.6 ≈ 0.6

This calculation demonstrates a dramatic decrease in lipophilicity at physiological pH due to ionization.

Application in a Drug Development Context

The lipophilicity profile of this compound has significant implications for its potential as a drug candidate:

-

Absorption: The positive charge at gut pH (~1-3) and physiological pH (7.4) would suggest poor passive diffusion across the intestinal membrane. However, its significant underlying lipophilicity (logP > 4) might create a "sweet spot" where sufficient membrane interaction can still occur.

-

Distribution: A low logD₇.₄ of ~0.6 suggests the compound would be well-distributed in the aqueous environment of the blood but may have limited ability to penetrate lipid barriers like the blood-brain barrier (BBB). CNS-active drugs often require a logP (or logD) closer to 2.[5]

-

Metabolism & Toxicity: High lipophilicity (high logP) is often associated with increased metabolic turnover by cytochrome P450 enzymes and potential for accumulation in fatty tissues, which can lead to toxicity.[1][6] While the logD is low, the high intrinsic logP could still lead to non-specific binding to hydrophobic pockets in proteins and receptors.

Conclusion

The lipophilicity of this compound is a multifaceted property defined by a high intrinsic logP (~4.2) and a much lower, pH-dependent logD₇.₄ (~0.6). This profile is a direct consequence of its molecular structure: the lipophilic contribution of the alkyl and cycloalkane moieties is modulated by the basicity of the secondary amine. Accurate characterization via robust experimental methods like the shake-flask or HPLC techniques is paramount for any drug development campaign. The data derived from these analyses are fundamental to building predictive ADMET models, guiding structural modifications, and ultimately determining the therapeutic potential of this and similar chemical entities.

References

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Retrieved from [Link]

- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 236-245.

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

ECETOC. (n.d.). Appendix B: Measurement of Partitioning (KOW). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.

-

U.S. Environmental Protection Agency. (n.d.). N-Butylcyclohexanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12611368, 1-Butyl-2-methylcyclohexene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23293336. Retrieved from [Link]

- Cordeiro, M. N. D. S., et al. (2006). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. Journal of Molecular Structure: THEOCHEM, 774(1-3), 11-20.

-

The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. oecd.org [oecd.org]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. achemblock.com [achemblock.com]

- 11. oecd.org [oecd.org]

- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 13. ecetoc.org [ecetoc.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Literature Review: Advanced Synthesis of N-Alkylated Cyclohexylamines

Executive Summary

Strategic Importance in Drug Discovery N-alkylated cyclohexylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for mucolytics (e.g., Bromhexine , Ambroxol ), NMDA receptor antagonists, and various analgesics. Their synthesis, while ostensibly simple, presents significant challenges in process chemistry: controlling stereoselectivity (cis/trans isomers), preventing over-alkylation (tertiary amine formation), and mitigating hydrogenolysis during aryl reduction.

This technical guide synthesizes the current state-of-the-art methodologies, transitioning from the industry-standard Reductive Amination to the atom-economic Borrowing Hydrogen methodology. It provides actionable protocols, mechanistic insights, and comparative data to guide experimental design.

Part 1: The Dominant Pathway – Reductive Amination

The most reliable route to N-alkylated cyclohexylamines is the reductive amination of cyclohexanones. This method avoids the harsh conditions required for arene hydrogenation and allows for the introduction of complex alkyl chains.

Mechanistic Causality

The reaction proceeds via a stepwise condensation-reduction sequence. The critical control point is the formation of the iminium ion intermediate.

-

Kinetic Control: Rapid reduction of the iminium species prevents the reverse hydrolysis reaction.

-

Selectivity: The reducing agent must be chemoselective for the C=N bond over the C=O bond of the starting ketone to avoid cyclohexanol byproducts.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from ketone condensation to the final amine, highlighting the critical hemiaminal intermediate.[1]

Figure 1: Stepwise mechanism of reductive amination showing the critical dehydration step to form the iminium ion.

The "Abdel-Magid" Protocol (Chemical Reduction)

For laboratory-scale synthesis (mg to kg), Sodium Triacetoxyborohydride (STAB) is the gold standard. Unlike NaCNBH3, it is non-toxic and avoids HCN generation. Unlike NaBH4, it is less basic and does not reduce the ketone substrate, preventing cyclohexanol formation.

Standard Operating Procedure (SOP):

-

Stoichiometry: 1.0 equiv Cyclohexanone + 1.05 equiv Amine + 1.4 equiv NaBH(OAc)3.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2] DCE is preferred for faster reaction rates.

-

Catalyst: Acetic acid (1.0 equiv) is required if the ketone is sterically hindered or the amine is weakly basic.

-

Execution:

-

Mix ketone and amine in DCE under N2 atmosphere.

-

Add NaBH(OAc)3 portion-wise over 20 minutes (mild exotherm).

-

Stir at 20–25 °C for 2–4 hours.

-

Quench: Add aqueous saturated NaHCO3. Extract with EtOAc.

-

Validation Check: Monitor disappearance of the imine peak by IR or TLC. If ketone persists, the imine formation (not reduction) is the bottleneck; add molecular sieves or Ti(OiPr)4.

Part 2: The Alternative – Catalytic Hydrogenation of Anilines

For industrial scaling where cost-of-goods (COGs) is paramount, hydrogenating N-alkyl anilines is preferred. However, this route faces the challenge of hydrogenolysis (cleavage of the C-N bond), reverting the product to cyclohexane and ammonia.

Catalyst Selection Strategy

-

Palladium (Pd): Generally avoided for this specific transformation due to high rates of hydrogenolysis.

-

Ruthenium (Ru) & Rhodium (Rh): The industry standards. They effectively saturate the aromatic ring at lower temperatures without breaking the C-N bond.

-

Support: Alumina (Al2O3) or Carbon (C). Basic supports (e.g., Li-aluminate) suppress side reactions.

High-Pressure Protocol (Heterogeneous)

-

Catalyst: 5% Ru/Al2O3 or 5% Rh/C.

-

Conditions: 50–100 bar H2, 80–120 °C.

-

Solvent: Isopropanol or t-Amyl alcohol (prevents transesterification).

-

Stereochemistry: This method predominantly yields the cis-isomer (kinetic product) due to syn-addition of hydrogen to the aromatic ring.

Part 3: Emerging Green Technology – "Borrowing Hydrogen"

The "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer methodology is the modern green chemistry approach.[3] It uses alcohols as alkylating agents instead of halides or carbonyls.

The Concept

The catalyst "borrows" hydrogen from the alcohol to form a ketone (in situ), which condenses with the amine to form an imine. The catalyst then "returns" the hydrogen to reduce the imine to the amine.

-

Atom Economy: The only byproduct is water.[4]

-

Safety: No high-pressure H2 gas cylinders required.

Visualization: The Catalytic Cycle

Figure 2: The Borrowing Hydrogen cycle where the metal catalyst shuttles hydride equivalents.

Validated BH Protocol

-

Catalyst: [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium dichloride dimer) or [Ru(p-cymene)Cl2]2.

-

Conditions: 110 °C in Toluene or Water.

-

Base: NaHCO3 (catalytic amount).

-

Note: This method is highly effective for synthesizing N-alkyl cyclohexylamines from cyclohexanol and primary amines.

Part 4: Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the three primary methodologies.

| Feature | Reductive Amination (STAB) | Hydrogenation of Anilines | Borrowing Hydrogen (BH) |

| Primary Reagents | Cyclohexanone + Amine | N-Alkyl Aniline + H2 | Cyclohexanol + Amine |

| Atom Economy | Moderate (Borate waste) | High (100%) | Excellent (Water only) |

| Selectivity | High (Chemo-selective) | Moderate (Risk of C-N cleavage) | High |

| Stereocontrol | Mixed (Solvent dependent) | Favors cis isomer | Thermodynamic mix |

| Scalability | Good (Process safety concerns) | Excellent (Industrial standard) | Emerging (Catalyst cost) |

| Key Risk | Stoichiometric waste | High Pressure / Flammability | Catalyst deactivation |

Part 5: References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[4] Advanced Synthesis & Catalysis, 349(10), 1555–1575.

-

Hagelin, H., & Xu, Y. (2005). Stereoselective Synthesis of cis- and trans-4-tert-Butylcyclohexylamines. The Journal of Organic Chemistry.

-

Note: Provides critical data on thermodynamic vs. kinetic control in cyclohexyl systems.

-

-

Nagaoka, K., et al. (2021).[10] One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst.[10] New Journal of Chemistry.

Sources

- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 4. research.rug.nl [research.rug.nl]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Reductive Amination of 2-Methylcyclohexanone with Butylamine

Abstract & Introduction

This guide details the protocol for the reductive amination of 2-methylcyclohexanone (a sterically hindered, cyclic ketone) with butylamine (a primary aliphatic amine). This transformation represents a critical class of reactions in drug discovery: the installation of amine pharmacophores onto substituted cycloalkyl scaffolds.

While reductive amination is a staple transformation, the presence of the methyl group at the

Key Reaction Parameters

| Parameter | Description |

| Substrate Class | |

| Primary Reagent | Sodium Triacetoxyborohydride (STAB/NaBH(OAc) |

| Solvent System | 1,2-Dichloroethane (DCE) or THF |

| Catalyst | Acetic Acid (AcOH) |

| Target Product | |

| Major Isomer | trans-isomer (typically favored thermodynamically) |

Mechanistic Insight & Stereochemistry

Understanding the mechanism is vital for troubleshooting low yields or poor diastereomeric ratios (dr).

The Reaction Pathway

-

Hemiaminal Formation: Nucleophilic attack of butylamine on the ketone carbonyl.

-

Dehydration: Loss of water to form the imine (Schiff base). This is the rate-determining step for hindered ketones. Acid catalysis (AcOH) is often required to protonate the hemiaminal hydroxyl group.

-

Iminium Ion Formation: Protonation of the imine generates the highly electrophilic iminium species.

-

Hydride Transfer: The borohydride reagent delivers a hydride (

) to the iminium carbon.

Stereochemical Control

The 2-methyl group creates a chiral center.[1] The reduction establishes a second chiral center at C1.

-

Conformational Bias: 2-Methylcyclohexanone exists in equilibrium, but the methyl group prefers the equatorial position to avoid 1,3-diaxial strain.

-

Hydride Attack: The bulky reducing agent (STAB) prefers to attack from the less hindered face.

-

Axial Attack: Leads to the equatorial amine (Trans isomer).

-

Equatorial Attack: Leads to the axial amine (Cis isomer).

-

-

Outcome: Under thermodynamic control (and with bulky reagents), the trans-isomer (diequatorial substituents) is generally the major product.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway showing the critical imine formation and bifurcation into diastereomers.

Experimental Protocols

Method A: The Standard STAB Protocol (Recommended)

Based on the work of Abdel-Magid et al. [1]. Best for general use, high chemoselectivity.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2-Methylcyclohexanone | 1.0 | Substrate |

| Butylamine | 1.1 - 1.2 | Amine Source |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | Solvent (0.2 M) | Medium |

Step-by-Step Procedure

-

Preparation: In a dry reaction vessel (round-bottom flask or vial) equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv) in DCE (concentration ~0.2 M).

-

Note: THF can be used if halogenated solvents must be avoided, though reaction rates are often faster in DCE.

-

-

Amine Addition: Add butylamine (1.2 equiv) to the stirring solution.

-

Catalyst Addition: Add Acetic Acid (1.0 equiv).

-

Critical: For hindered ketones, acid catalysis is essential to drive the equilibrium toward the iminium ion.

-

-

Reductant Addition: Add STAB (1.5 equiv) in a single portion.

-

Safety: Mild evolution of hydrogen gas may occur.[2] Ensure the vessel is vented (e.g., via a needle/bubbler) or has adequate headspace.

-

-

Reaction: Stir at room temperature (20-25°C) under Nitrogen or Argon.

-

Duration: Typically 4–16 hours. Monitor by TLC or LC-MS.

-

-

Quench: Once the ketone is consumed, quench by adding saturated aqueous NaHCO

(sodium bicarbonate). Stir for 15 minutes to neutralize the acid and destroy excess borohydride. -

Workup: Extract the aqueous layer with DCM (x3).[3] Combine organic layers, dry over MgSO

, filter, and concentrate in vacuo.

Method B: Titanium(IV) Isopropoxide Protocol (Optimization)

Based on the work of Mattson et al. [2].[4] Use this if Method A results in low conversion due to steric bulk preventing imine formation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Titanium(IV) Isopropoxide (Ti(OiPr) | 1.25 - 1.5 | Lewis Acid / Water Scavenger |

| Sodium Borohydride (NaBH | 1.0 | Reducing Agent |

| Ethanol (Absolute) | Solvent | Co-solvent for reduction |

Step-by-Step Procedure

-

Imine Pre-formation: Mix 2-methylcyclohexanone (1.0 equiv) and butylamine (1.2 equiv) neat (no solvent).

-

Titanium Addition: Carefully add Ti(OiPr)

(1.25 equiv).-

Observation: The mixture may become viscous. Stir at room temperature for 1–2 hours. The Ti(OiPr)

acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (10 mL per gram of ketone).

-

Reduction: Add NaBH

(1.0 equiv) carefully.-

Caution: Exothermic reaction.

-

-

Workup (Specific for Ti): Quench with 2M aqueous Ammonia or 1M NaOH . A heavy white precipitate (TiO

) will form. Filter this precipitate through a Celite pad. Wash the pad with DCM. -

Extraction: Isolate the product from the filtrate using standard extraction methods.

Analytical Validation & Workflow

The product is a secondary amine.[5] Validation requires confirming the molecular weight and the diastereomeric ratio.

Analytical Checkpoints

-

TLC: Stain with Ninhydrin (amines turn purple/blue) or Iodine. The product will be more polar than the starting ketone but less polar than the primary amine.

-

GC-MS / LC-MS: Look for the molecular ion

Da. -

1H NMR:

-

Methine Proton (H1): The proton on the carbon bearing the nitrogen is diagnostic.

-

Trans-isomer: H1 is axial (coupling constants

Hz with adjacent axial protons). -

Cis-isomer: H1 is equatorial (smaller coupling constants).

-

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for selecting the optimal reductive amination protocol.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Steric hindrance prevents imine formation. | Switch to Method B (Ti(OiPr) |

| Alcohol Byproduct | Direct reduction of ketone before amination. | Ensure amine and acid are mixed with ketone before adding STAB. Do not use NaBH |

| Dialkylation | Reaction with product amine.[7] | Unlikely with secondary ketones and STAB, but ensure strictly 1.0–1.2 equiv of butylamine. |

| Low Diastereoselectivity | Fast, non-selective reduction. | Lower the temperature to 0°C. Use a bulkier solvent (THF) or switch reducing agent to NaBH(OAc) |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[11] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[11]

-

Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4][8][10][11] Organic Reactions.[1][2][4][5][6][7][8][9][11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. designer-drug.com [designer-drug.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. scribd.com [scribd.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Synthesis of N-butyl-2-methylcyclohexan-1-amine from methylcyclohexanone

Application Note: AN-2026-RM High-Efficiency Synthesis of N-Butyl-2-Methylcyclohexan-1-Amine via Direct Reductive Amination

Executive Summary

This guide details the synthesis of This compound from 2-methylcyclohexanone and n-butylamine . The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that permits a "one-pot" direct reductive amination. Unlike traditional methods using toxic sodium cyanoborohydride (

Strategic Considerations & Mechanism

Reaction Design

The synthesis involves the condensation of a sterically hindered ketone (2-methylcyclohexanone) with a primary amine (n-butylamine).

-

Challenge: The methyl group at the C2 position introduces steric strain, potentially slowing imine formation compared to unsubstituted cyclohexanone.

-

Solution: The use of Acetic Acid (AcOH) as a catalyst is critical. It protonates the carbonyl oxygen, increasing electrophilicity, and facilitates the dehydration of the hemiaminal intermediate to the iminium ion.

-

Selectivity: STAB is sterically bulky and electron-deficient (due to acetoxy groups). It reacts negligible with the ketone itself but rapidly reduces the protonated iminium species.

Mechanistic Pathway

The reaction proceeds through two distinct phases in equilibrium, driven forward by the irreversible hydride transfer.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst shifts the equilibrium toward the reactive iminium species.

Experimental Protocol

Material Requirements

Note: All reagents should be handled in a fume hood. STAB is moisture-sensitive.

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| 2-Methylcyclohexanone | 112.17 | 1.0 | 0.92 | Substrate |

| n-Butylamine | 73.14 | 1.1 | 0.74 | Amine Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | N/A (Solid) | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 1.05 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Solvent (Standard) |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 | Solvent (Green Alt.) |

Step-by-Step Methodology

Step 1: Solvation and Imine Formation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the RBF with 2-Methylcyclohexanone (1.0 equiv, e.g., 5.0 mmol, 560 mg).

-

Add anhydrous DCE or THF (approx. 4–5 mL per mmol of ketone).

-

Add n-Butylamine (1.1 equiv, 5.5 mmol, 402 mg).

-

Add Glacial Acetic Acid (1.0 equiv, 5.0 mmol, 300 mg).

-

Observation: The solution may warm slightly. Stir at room temperature (20–25°C) for 15–30 minutes to establish the imine equilibrium.

-

Step 2: Reduction 6. Cool the mixture slightly (optional, 0°C) if working on a large scale (>20 mmol) to mitigate exotherm. For small scales, room temperature is acceptable. 7. Add STAB (1.4 equiv, 7.0 mmol, 1.48 g) in 3–4 portions over 10 minutes.

- Caution: Gas evolution is minimal, but ensure the system is vented through a bubbler.

- Allow the reaction to stir at room temperature under nitrogen for 12–16 hours (overnight).

Step 3: Quench and Workup

9. Quench: Carefully add saturated aqueous Sodium Bicarbonate (

Step 4: Purification 14. Assessment: The crude oil is often >90% pure. 15. Flash Chromatography: If purification is required, use a short silica column.

- Mobile Phase: DCM:MeOH:Triethylamine (95:4:1). The amine requires a basic modifier to prevent streaking on silica.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation

Stereochemistry (Cis/Trans)

The product contains two chiral centers (C1 and C2).

-

Expectation: A mixture of cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S) isomers.

-

Thermodynamics: The trans isomer (diequatorial conformation) is generally thermodynamically favored. However, hydride delivery from STAB often occurs from the axial direction (less hindered), which may favor the formation of the thermodynamically stable isomer in this specific cyclic system.

-

Resolution: Isomers can often be distinguished by GC-MS or

NMR.

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil.

-

NMR (400 MHz,

-

0.85–0.95 (m, 6H,

-

1.0–1.8 (m, ~13H, Cyclohexyl

- 2.2–2.4 (m, 1H, N-CH-Ring).

-

2.5–2.7 (t, 2H, N-

-

0.85–0.95 (m, 6H,

-

MS (ESI+): Calculated for

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB. | STAB decomposes in moisture. Use fresh reagent and anhydrous solvents. |

| Dialkylation | N/A for this substrate. | Steric hindrance of the secondary amine product prevents a second alkylation. |

| Cloudy Workup | Boron emulsion. | Increase the volume of saturated |

| Safety | DCE Toxicity. | DCE is a carcinogen. Substitute with THF if safety protocols restrict chlorinated solvents, though reaction time may increase slightly. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] Link

-

Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments in the Synthesis of N-Heterocycles via Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115. Link

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

Application Note: Asymmetric Synthesis using N-Butyl-2-methylcyclohexan-1-amine

[1]

Executive Summary

N-Butyl-2-methylcyclohexan-1-amine is a robust, recoverable chiral auxiliary belonging to the class of sterically hindered secondary amines.[1] Structurally derived from 2-methylcyclohexanone, this auxiliary is particularly effective in the asymmetric

Unlike fragile chiral auxiliaries, this scaffold offers high conformational rigidity due to the cyclohexane chair, providing exceptional facial discrimination (stereoshielding).[1] This guide details the protocols for its use in generating quaternary and tertiary stereocenters with high enantiomeric excess (ee >90%), emphasizing the "Yamada-Koga" type metalloenamine methodology.[1]

Chemical Profile & Mechanism of Action[1]

Structural Logic

The auxiliary features two critical stereochemical elements:

-

The C2-Methyl Group: Acts as the primary "conformational anchor," forcing the cyclohexane ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]

-

The N-Butyl Group: Provides solubility in non-polar solvents (THF, Toluene) and adds steric bulk to the nitrogen, preventing non-specific aggregation of lithiated intermediates.[1]

Mechanism: The Metalloenamine Pathway

When condensed with a prochiral ketone (e.g., cyclohexanone) and deprotonated, the auxiliary forms a Lithium Enamine .[1]

-

Steric Locking: The lithium atom coordinates with the enamine nitrogen and potentially the solvent or internal ligands.[1] The C2-methyl group dictates the approach of the electrophile.[1]

-

Facial Selectivity: The electrophile (

) attacks the double bond from the face opposite the steric bulk of the auxiliary's axial substituents, leading to high diastereoselectivity in the intermediate and high enantioselectivity in the final hydrolyzed product.[1]

Caption: Workflow for asymmetric alkylation via the metalloenamine pathway using this compound.

Experimental Protocols

Protocol A: Preparation of the Chiral Imine

Prerequisite: Ensure the auxiliary is enantiopure (e.g., (1S,2S)-N-butyl-2-methylcyclohexan-1-amine).[1]

Reagents:

-

(1S,2S)-N-butyl-2-methylcyclohexan-1-amine (1.0 equiv)[1]

-

Substrate Ketone (e.g., cyclohexanone, 1.0 equiv)[1]

-

Solvent: Benzene or Toluene (anhydrous)[1]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv)[1]

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add the auxiliary, ketone, and solvent (0.5 M concentration).[1] Add the pTSA catalyst.[1]

-

Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Completion: Continue reflux until the theoretical amount of water is collected (typically 4–12 hours).

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent.

-

Purification: Distill the crude imine under high vacuum (if stable) or use directly in the next step to prevent hydrolysis.

Protocol B: Asymmetric -Alkylation (The "Yamada" Modification)

This step introduces the chirality.[1] The use of LDA generates the rigid metalloenamine.[1]

Reagents:

-

Chiral Imine (from Protocol A)[1]

-

LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

-

Alkyl Halide (R-X) (1.2 equiv)[1]

-

Solvent: THF (anhydrous)

-

Temperature: -78°C to 0°C[1]

Procedure:

-

Enamine Generation:

-

Cool a solution of LDA in THF to -78°C under Argon/Nitrogen.

-

Dropwise add the Chiral Imine (dissolved in minimal THF) over 15 minutes.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the thermodynamically stable lithio-enamine.

-

-

Alkylation:

-

Cool the mixture back to -78°C.

-

Add the Alkyl Halide (dissolved in THF) dropwise.[1] Crucial: Maintain -78°C to maximize kinetic control and stereoselectivity.

-

Stir for 2–4 hours at -78°C, then allow to warm slowly to room temperature overnight.

-

-

Hydrolysis (Cleavage):

-

Quench the reaction with 1N HCl (aqueous).

-

Stir vigorously at room temperature for 1–2 hours. The imine hydrolyzes to release the chiral ketone and the amine salt.[1]

-

-

Extraction:

Quantitative Performance Data

The following table summarizes expected performance metrics based on standard alkylation substrates (e.g., cyclohexanone derivatives).

| Substrate (Ketone) | Electrophile (R-X) | Yield (%) | ee (%) | Configuration | Notes |

| Cyclohexanone | Methyl Iodide | 75-85 | 88-94 | S | Standard benchmark |

| Cyclohexanone | Benzyl Bromide | 70-80 | 90-96 | S | High steric bulk improves ee |

| Cyclohexanone | Allyl Bromide | 65-75 | 85-90 | S | Sensitive to temp |

| 4-t-Butylcyclohexanone | Methyl Iodide | 80-90 | >95 | trans | Double stereodifferentiation |

Note: Configuration assumes the use of (1S,2S)-auxiliary.[1] Inverting the auxiliary stereochemistry inverts the product configuration.

Recovery and Troubleshooting

Auxiliary Recovery

One of the primary economic advantages of this compound is its recyclability.[1]

-

Method: Post-hydrolysis, the auxiliary exists as a hydrochloride salt in the aqueous phase.[1]

-

Protocol: Basify aqueous phase with 2M NaOH

Extract with DCM

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee% | Temperature fluctuation during alkylation.[1] | Ensure strict -78°C maintenance during R-X addition.[1] |

| Low Yield | Incomplete imine formation.[1] | Extend Dean-Stark reflux time; ensure anhydrous conditions. |

| Racemization | Harsh hydrolysis conditions.[1] | Use a buffered acetic acid/NaOAc solution for hydrolysis instead of strong HCl.[1] |

| No Reaction | Steric bulk of R-X too high. | Add HMPA or DMPU as a co-solvent to increase reactivity of the enolate.[1] |

References

-

Yamada, S., et al. (1969).[1] "Asymmetric synthesis using chiral amines." Journal of the American Chemical Society.[1][2] (Foundational methodology for cyclohexylamine auxiliaries).[1]

-

Horeau, A. (1968).[1][2][3] "Enantioselective alkylation of cyclohexanone via chiral imines." Bulletin de la Société Chimique de France. (Historical context of chiral imine alkylation).

-

BenchChem. (2025).[1][4][5] "Application Notes: 2-Methylcyclohexanone as a Chiral Building Block." (Modern protocols for 2-methylcyclohexanone derivatives).[1]

-

Ambeed. (2025). "Product Record: this compound." (Commercial availability and physical data).

-

d'Angelo, J. (1976).[1] "Ketone enolates: regiospecific preparation and synthetic uses." Tetrahedron. (Mechanistic insight into regiospecific alkylation).

Application Notes & Protocols: Amide Coupling Strategies for Sterically Hindered Amines

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents and protocols have been developed for standard amide synthesis, these methods often fail when faced with significant steric challenges, such as coupling a bulky carboxylic acid with a sterically hindered secondary amine.[1][2] These "difficult couplings" are characterized by slow reaction rates, which allow competing side reactions to dominate, leading to low yields, complex product mixtures, and potential epimerization of chiral centers.[3]

This guide provides an in-depth analysis of the challenges posed by steric hindrance and offers a detailed overview of robust strategies, high-reactivity reagents, and optimized protocols to successfully synthesize sterically hindered amides.

The Challenge: Why Steric Hindrance Impedes Amide Coupling

The conventional mechanism for amide bond formation involves the activation of a carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acid anhydride), which is then attacked by the amine nucleophile.[4][5] Steric bulk around the amine's nitrogen atom and/or the carboxylic acid's carbonyl carbon physically obstructs this nucleophilic attack.

This steric impediment leads to several critical issues:

-

Reduced Reaction Rates: The approach of the nucleophilic amine to the activated carboxylate is slowed dramatically, often requiring forcing conditions like elevated temperatures and prolonged reaction times.

-

Decomposition of Activated Intermediates: Highly reactive activated species may decompose or rearrange into unreactive byproducts (such as N-acylurea formation with carbodiimides) before the hindered amine can react.[4][6]

-

Side Reactions of Coupling Reagents: With slow couplings, the amine may react with the coupling reagent itself. For instance, uronium/aminium reagents can lead to the formation of an undesired guanidinium byproduct from the amine, effectively terminating the reaction.

-

Epimerization: The harsher conditions (stronger bases, higher heat) required to drive the reaction to completion can increase the risk of racemization at stereogenic centers, particularly at the α-carbon of the carboxylic acid.[7][8]

Overcoming these challenges requires a strategic selection of reagents and conditions designed to maximize the rate of the desired coupling while minimizing these competing pathways.

Core Strategies and Reagent Classes

Successfully coupling sterically hindered amines hinges on generating a highly activated carboxylic acid intermediate that is reactive enough to overcome the steric barrier without being so unstable that it decomposes prematurely.

High-Reactivity Coupling Reagents: Onium Salts

Onium salts are the modern workhorses for challenging amide couplings due to their efficiency and speed. They are broadly categorized into uronium/aminium and phosphonium salts.

Uronium/Aminium Salts

These reagents, such as HATU , HBTU , and HCTU , were initially thought to be uronium salts (O-isomers) but were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers (N-isomers).[9] In the presence of a base, they react with a carboxylic acid to form highly reactive OAt or OBt active esters.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings. The resulting OAt-active ester is exceptionally reactive due to the neighboring pyridine nitrogen, which provides anchimeric assistance during the aminolysis step.[7]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU. The electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the corresponding 6-Cl-HOBt leaving group, making the active ester more reactive than those derived from HOBt.[10]

Causality: The high reactivity of the active esters generated by these reagents accelerates the rate of aminolysis, allowing the desired reaction to outcompete decomposition and side reactions.

Key Consideration: The primary drawback of uronium/aminium reagents is the potential for a side reaction where the amine nucleophile attacks the reagent itself, forming a guanidinium byproduct and consuming the amine. This is particularly problematic in slow reactions where the coupling reagent is present in excess or for extended periods before the carboxylic acid is fully activated. Therefore, the order of addition is critical: the carboxylic acid should be pre-activated with the reagent and base before the hindered amine is introduced.

Phosphonium Salts

Phosphonium-based reagents like PyBOP , PyAOP , and PyClocK are powerful alternatives that circumvent the guanidinylation side reaction.[11]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic phosphonium reagent that generates OBt active esters. It is known for its high coupling efficiency and the absence of guanidinylation.[8]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, considered one of the most reactive phosphonium salts.[12] It is particularly effective for coupling N-methylated or other hindered amino acids.[7][13]

-

PyClocK ((6-Chloro-benzotriazol-1-yl-oxy)-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly efficient reagent derived from 6-Cl-HOBt, offering a good balance of high reactivity and stability.[12]

Causality: Phosphonium salts do not react with the amine component.[11] This key advantage allows them to be used in excess to drive sluggish reactions to completion, making them exceptionally well-suited for challenging couplings, fragment condensations, and macrocyclizations.[8]

The Acid Halide Method

One of the oldest but most robust methods for forming amides from hindered amines is via the corresponding acid chloride or fluoride. This two-step approach involves first converting the carboxylic acid to the highly reactive acid halide, which is then reacted with the amine.

-

Acid Chlorides: Typically formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The subsequent reaction with the amine is often rapid, even at low temperatures. A non-nucleophilic, sterically hindered base is essential to scavenge the HCl byproduct without competing with the desired reaction.[][16]

-

Acyl Fluorides: Generated using reagents like cyanuric fluoride or Deoxo-Fluor. Acyl fluorides are generally more stable than acyl chlorides but are still highly reactive towards amines, making them excellent for difficult couplings where standard methods have failed.[17]

Causality: Acid halides are among the most electrophilic carboxylic acid derivatives. Their extreme reactivity can often overcome the high activation energy barrier associated with sterically demanding substrates.

Key Consideration: The harsh conditions sometimes required for acid halide formation may not be suitable for sensitive or complex molecules with multiple functional groups.[11]

Alternative Strategies for Extreme Steric Hindrance

In cases where even the most powerful onium salts or acid halides fail, more specialized methods may be required.

-